molecular formula C20H18ClN3OS B2817876 (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one CAS No. 897471-06-6

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one

Katalognummer: B2817876
CAS-Nummer: 897471-06-6
Molekulargewicht: 383.89
InChI-Schlüssel: IUCLNVGWHXMIMA-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a phenylprop-2-en-1-one structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions to form 6-chloro-1,3-benzothiazole.

    Piperazine Ring Introduction: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-substituted benzothiazole.

    Final Coupling Step: The piperazine-substituted benzothiazole is then coupled with cinnamoyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-one moiety.

    Reduction: Reduction reactions can target the carbonyl group in the phenylprop-2-en-1-one structure.

    Substitution: The benzothiazole and piperazine rings can undergo various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohols or alkanes may be formed.

    Substitution: Various substituted derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Research indicates that compounds containing benzothiazole and piperazine moieties exhibit neuroprotective properties. Specifically, studies have shown that these hybrids can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to Alzheimer's disease pathology. For instance, a study reported the synthesis of similar benzothiazole-piperazine derivatives that demonstrated significant AChE inhibitory action, which is critical for enhancing cholinergic neurotransmission in Alzheimer's patients .

Antimicrobial Activity

Benzothiazole derivatives have been explored for their antimicrobial properties. The compound's structural components suggest potential efficacy against various bacterial strains. A related study highlighted the development of benzothiazole derivatives as anti-tubercular agents, indicating the broader applicability of this chemical class in infectious disease treatment .

Antitumor Properties

The compound has also been investigated for its antitumor effects. Benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. Research suggests that the presence of the piperazine ring enhances the anticancer activity of these compounds by improving their interaction with biological targets involved in tumor growth .

Case Study 1: Alzheimer's Disease Treatment

A recent study synthesized several benzothiazole-piperazine hybrids, including compounds similar to (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one. These compounds were evaluated for their ability to inhibit AChE and promote neuroprotection in a scopolamine-induced mouse model of dementia. The most active derivative exhibited significant neuroprotective effects and improved cognitive function in treated mice, supporting its potential as a therapeutic agent against Alzheimer's disease .

Case Study 2: Antimicrobial Activity Assessment

In another study, researchers screened various benzothiazole derivatives against bacterial strains responsible for tuberculosis. The results indicated that certain derivatives displayed potent antimicrobial activity, with minimum inhibitory concentrations comparable to established antibiotics. This highlights the potential for developing new treatments for resistant strains of bacteria using compounds like this compound .

Wirkmechanismus

The mechanism by which (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. The benzothiazole moiety is known for its ability to interact with various biological targets, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cetylpyridinium Chloride: Known for its antimicrobial properties.

    Domiphen Bromide: Used as a disinfectant and antiseptic.

Uniqueness

(2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one is unique due to its combination of a benzothiazole moiety with a piperazine ring and a phenylprop-2-en-1-one structure. This unique combination imparts specific chemical and biological properties that are not found in simpler compounds.

Biologische Aktivität

The compound (2E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one, often referred to as a benzothiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and antichagasic activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the piperazine ring enhances its pharmacokinetic properties, making it a promising candidate for drug development.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.24 - 0.92Induction of apoptosis via caspase activation
MNK-45 (Gastric)0.31Inhibition of cell proliferation
NCI-H226 (Lung)0.50Interference with cell cycle regulation

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through various mechanisms, including caspase activation and cell cycle arrest .

2. Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have reported that related benzothiazole derivatives demonstrate broad-spectrum antibacterial activity:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus15.62
Escherichia coli15.62

These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

3. Antichagasic Activity

The antichagasic activity of benzothiazole-based compounds has been documented, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds structurally similar to this compound have shown promising results:

Compound Activity Selectivity Index (SI)
Compound AActive against T. cruzi>200
Compound BModerate activity<50

Most compounds demonstrated significant antichagasic activity at nanomolar concentrations, indicating their potential as therapeutic agents against Chagas disease .

Case Studies

Several studies have explored the biological activity of benzothiazole derivatives:

  • Anticancer Studies : A study involving a series of benzothiazole derivatives showed that modifications in the piperazine ring significantly influenced anticancer potency and selectivity against various cancer cell lines .
  • Antimicrobial Evaluation : Research indicated that specific substitutions on the benzothiazole scaffold enhanced antibacterial efficacy against resistant strains of bacteria .
  • Chagas Disease Treatment : A recent investigation into the structure–activity relationship (SAR) of benzothiazole derivatives revealed that certain modifications led to increased potency against T. cruzi while maintaining low toxicity to host cells .

Eigenschaften

IUPAC Name

(E)-1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3OS/c21-16-7-8-17-18(14-16)26-20(22-17)24-12-10-23(11-13-24)19(25)9-6-15-4-2-1-3-5-15/h1-9,14H,10-13H2/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCLNVGWHXMIMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.